molecular formula C17H20N2O4 B5781950 1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea

1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B5781950
M. Wt: 316.35 g/mol
InChI Key: UVBIRRIEPPJXOQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two methoxy groups on the phenyl rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity under different conditions.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-9-12(21-2)5-7-14(11)18-17(20)19-15-8-6-13(22-3)10-16(15)23-4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBIRRIEPPJXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxy-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethoxyphenyl)-3-phenylurea
  • 1-(4-Methoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea

These compounds share structural similarities but differ in the substitution patterns on the phenyl rings, which can lead to differences in their chemical properties and reactivity

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